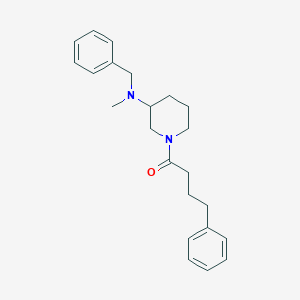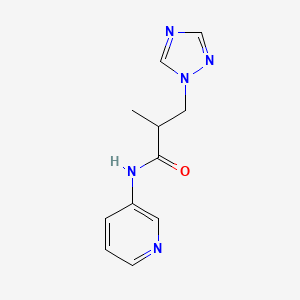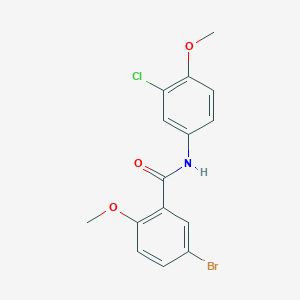
N-benzyl-N-methyl-1-(4-phenylbutanoyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-methyl-1-(4-phenylbutanoyl)-3-piperidinamine, also known as N-Benzylpiperidone or NBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a cyclic amine that is structurally similar to other psychoactive substances such as cocaine and amphetamines. NBP has been shown to have a wide range of effects on the central nervous system, including stimulant and anxiogenic properties. In
作用机制
NBP acts as a dopamine reuptake inhibitor, meaning it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which is believed to be responsible for its stimulant properties. NBP also has anxiogenic properties, which are thought to be related to its effects on the serotonin system in the brain.
Biochemical and Physiological Effects:
NBP has been shown to have a wide range of effects on the central nervous system. It has been shown to increase locomotor activity in animals, similar to other psychoactive substances such as cocaine and amphetamines. NBP has also been shown to increase dopamine levels in the brain, which is thought to be responsible for its stimulant properties. Additionally, NBP has been shown to have anxiogenic properties, which are thought to be related to its effects on the serotonin system in the brain.
实验室实验的优点和局限性
One advantage of using NBP in lab experiments is its similarity to other psychoactive substances such as cocaine and amphetamines. This makes it a useful tool for studying the effects of these substances on the brain. Additionally, NBP has been shown to have anxiogenic properties, which could make it a useful tool for studying anxiety disorders. However, one limitation of using NBP in lab experiments is its potential for abuse. NBP has stimulant properties similar to other psychoactive substances, which could make it attractive to those seeking to abuse drugs.
未来方向
There are several potential future directions for research on NBP. One area of interest is its potential as a treatment for anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of NBP and its effects on the dopamine and serotonin systems in the brain. Finally, there is potential for the development of new psychoactive substances based on the structure of NBP, which could have potential applications in scientific research.
合成方法
NBP can be synthesized through a multi-step process starting with the reaction of benzyl chloride and methylamine to produce N-benzylmethylamine. This intermediate can then be reacted with 4-phenylbutyryl chloride to yield N-benzyl-N-methyl-1-(4-phenylbutanoyl)-3-piperidinamine. The synthesis of NBP requires careful attention to detail and should only be attempted by experienced chemists in a well-equipped laboratory.
科学研究应用
NBP has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties similar to other psychoactive substances, such as cocaine and amphetamines. NBP has also been studied for its anxiogenic properties and potential as a treatment for anxiety disorders. Additionally, NBP has been shown to have potential as a tool for studying the dopamine system in the brain.
属性
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-24(18-21-12-6-3-7-13-21)22-15-9-17-25(19-22)23(26)16-8-14-20-10-4-2-5-11-20/h2-7,10-13,22H,8-9,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVZXGONCMYUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-bromo-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B6102049.png)
![6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6102057.png)
![N-(4-bromophenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6102065.png)

![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6102081.png)
![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6102104.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol](/img/structure/B6102105.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)


![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)

![diethyl 5-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6102155.png)